

# The Reactivity of Aluminum Bromide with Water and Protic Solvents: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aluminum bromide

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## Abstract

**Aluminum bromide** ( $\text{AlBr}_3$ ), a potent Lewis acid, exhibits vigorous and highly exothermic reactivity with water and other protic solvents. This technical guide provides an in-depth analysis of these reactions, delineating the underlying mechanisms, thermodynamic considerations, and kinetic profiles. While specific quantitative data for **aluminum bromide** is sparse in publicly available literature, this guide synthesizes established principles of inorganic and organic chemistry, draws analogies from the more extensively studied aluminum chloride, and presents calculated thermodynamic values to offer a comprehensive understanding. Detailed experimental protocols for safely studying these energetic reactions are provided, alongside visualizations of the key reaction pathways to aid in conceptualization and experimental design.

## Introduction

**Aluminum bromide** is a versatile Lewis acid catalyst employed in a variety of organic transformations, most notably in Friedel-Crafts reactions. Its high reactivity, however, extends to protic solvents, including water, alcohols, and carboxylic acids. These reactions are often highly exothermic and can proceed with considerable vigor, posing both experimental challenges and safety concerns.<sup>[1][2][3]</sup> A thorough understanding of the nature of these interactions is crucial for its effective use in synthesis, for the development of safe handling and quenching procedures, and for predicting its behavior in various chemical environments.

This guide details the reactivity of **aluminum bromide** with water and common protic solvents, focusing on the mechanistic pathways, thermodynamic driving forces, and kinetic aspects of these transformations.

## Reactivity with Water: Hydrolysis

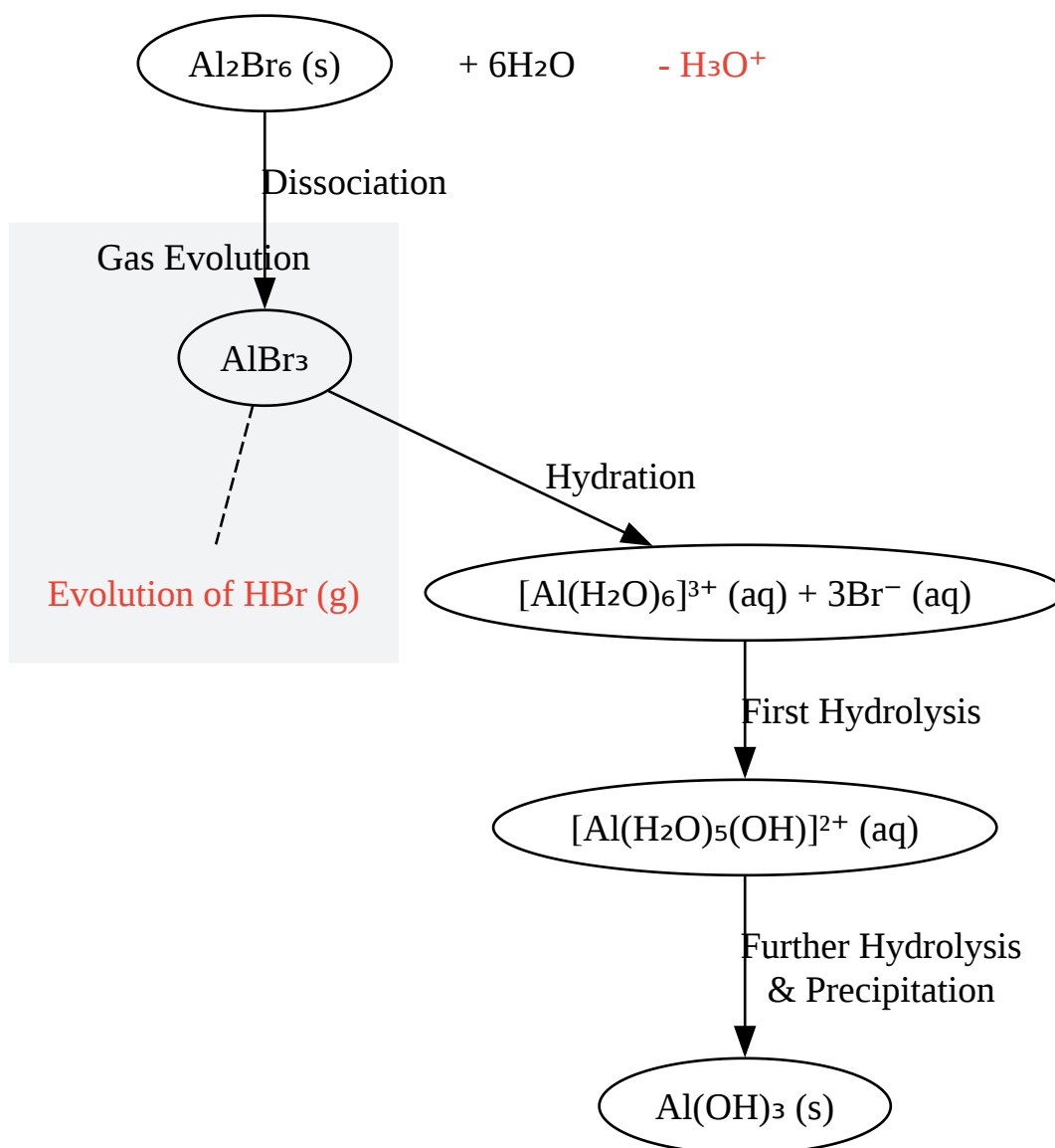
The reaction of anhydrous **aluminum bromide** with water is a violent, highly exothermic process characterized by the rapid evolution of hydrogen bromide (HBr) gas and the formation of aluminum-hydroxy-bromide species.<sup>[4][5]</sup> The initial reaction involves the coordination of water molecules, acting as Lewis bases, to the aluminum center. This is followed by a series of hydrolysis steps.

Reaction Pathway:

- **Hydration:** Anhydrous **aluminum bromide**, which exists as a dimer ( $\text{Al}_2\text{Br}_6$ ) in the solid state, readily dissociates in the presence of a coordinating solvent like water to form the monomeric Lewis acid,  $\text{AlBr}_3$ . This is then rapidly hydrated to form the hexaaquaaluminum(III) ion,  $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ .<sup>[3]</sup>
- **Hydrolysis:** The high charge density of the  $\text{Al}^{3+}$  ion polarizes the coordinated water molecules, making them more acidic. This leads to a stepwise deprotonation of the coordinated water molecules, resulting in the formation of various aquahydroxoaluminum(III) species and increasing the concentration of hydronium ions ( $\text{H}_3\text{O}^+$ ) in the solution, thus lowering the pH.
- **Precipitation:** As the pH increases (either through the addition of a base or the consumption of  $\text{H}^+$ ), a gelatinous precipitate of aluminum hydroxide,  $\text{Al}(\text{OH})_3$ , is formed.

The overall reaction can be summarized as:





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## Thermodynamics of Hydrolysis

Direct experimental values for the enthalpy of hydrolysis of **aluminum bromide** are not readily available. However, it can be estimated using standard enthalpies of formation ( $\Delta H_f^\circ$ ) from literature values.

Table 1: Standard Enthalpies of Formation (at 298.15 K)

Compound	State	$\Delta H_f^\circ$ (kJ/mol)
AlBr <sub>3</sub>	s	-527.2
H <sub>2</sub> O	l	-285.8
Al(OH) <sub>3</sub>	s	-1277.0
HBr	g	-36.4
HBr	aq	-121.6

Note: Data sourced from various chemical data repositories. Values can vary slightly between sources.

The enthalpy of reaction ( $\Delta H^\circ_{\text{rxn}}$ ) can be calculated using the formula:

$$\Delta H^\circ_{\text{rxn}} = \sum \Delta H_f^\circ(\text{products}) - \sum \Delta H_f^\circ(\text{reactants})$$

For the reaction producing gaseous HBr:  $\Delta H^\circ_{\text{rxn}} = [\Delta H_f^\circ(\text{Al(OH)}_3, \text{s}) + 3 \times \Delta H_f^\circ(\text{HBr}, \text{g})] - [\Delta H_f^\circ(\text{AlBr}_3, \text{s}) + 3 \times \Delta H_f^\circ(\text{H}_2\text{O}, \text{l})]$   
 $\Delta H^\circ_{\text{rxn}} = [-1277.0 + 3(-36.4)] - [-527.2 + 3(-285.8)] = -4.8 \text{ kJ/mol}$

For the reaction producing aqueous HBr:  $\Delta H^\circ_{\text{rxn}} = [\Delta H_f^\circ(\text{Al(OH)}_3, \text{s}) + 3 \times \Delta H_f^\circ(\text{HBr}, \text{aq})] - [\Delta H_f^\circ(\text{AlBr}_3, \text{s}) + 3 \times \Delta H_f^\circ(\text{H}_2\text{O}, \text{l})]$   
 $\Delta H^\circ_{\text{rxn}} = [-1277.0 + 3(-121.6)] - [-527.2 + 3(-285.8)] = -259.2 \text{ kJ/mol}$

The highly negative enthalpy change for the formation of aqueous HBr confirms the strongly exothermic nature of the hydrolysis reaction in solution.

## Reactivity with Protic Solvents

**Aluminum bromide** reacts with other protic solvents, such as alcohols and carboxylic acids, in a manner analogous to its reaction with water, although generally less vigorously.<sup>[5]</sup> The reaction is driven by the Lewis acidity of the aluminum center and the nucleophilicity of the oxygen atom in the protic solvent.

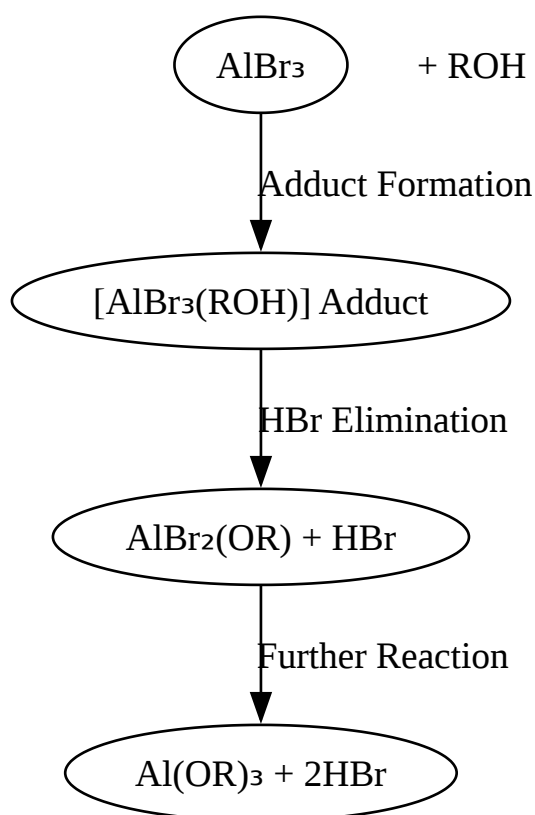
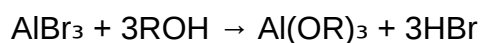
## Reaction with Alcohols (Alcoholysis)

The reaction of **aluminum bromide** with alcohols (e.g., methanol, ethanol) leads to the formation of aluminum alkoxides and hydrogen bromide. The initial step is the formation of a Lewis acid-base adduct.

Reaction Pathway:

- **Adduct Formation:** The alcohol's oxygen atom donates a lone pair to the aluminum center of  $\text{AlBr}_3$ , forming an adduct.
- **Proton Transfer/HBr Elimination:** The coordinated alcohol is more acidic, facilitating the elimination of HBr and the formation of an aluminum alkoxide species. This reaction can proceed further to replace multiple bromide ions.

The overall reaction with an excess of alcohol can be represented as:



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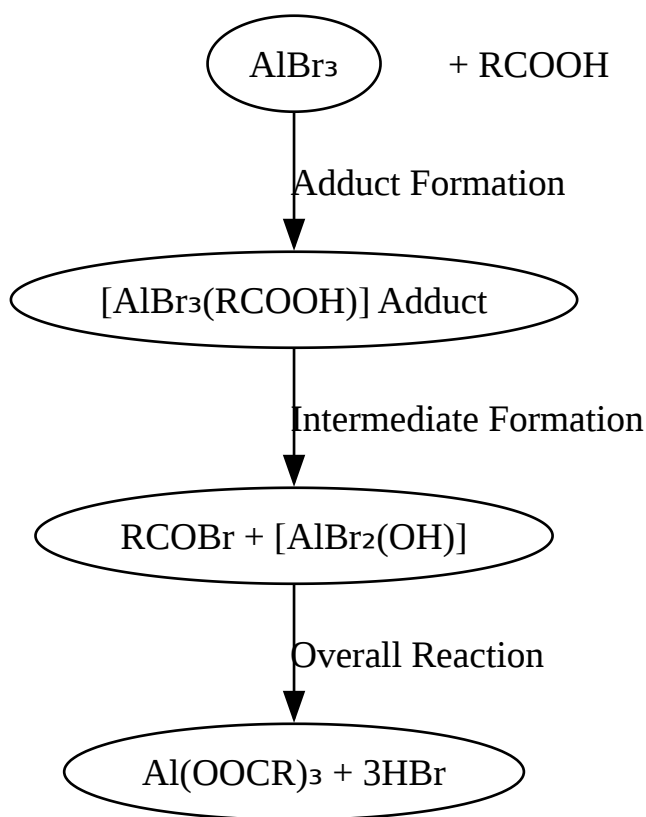
The reaction mechanism can have characteristics of both SN1 and SN2 pathways, depending on the structure of the alcohol. For primary alcohols, an SN2-like mechanism where the alcohol displaces a bromide ion from another  $\text{AlBr}_3$  molecule in a complex may occur. For tertiary alcohols, an SN1-like pathway involving the formation of a carbocation from the alcohol, facilitated by the Lewis acid, is more likely.

## Reaction with Carboxylic Acids

**Aluminum bromide** reacts with carboxylic acids to form aluminum carboxylates and hydrogen bromide. A key intermediate in this reaction is the formation of an acyl bromide, which can be a useful synthetic intermediate.

Reaction Pathway:

- **Adduct Formation:** The carbonyl oxygen of the carboxylic acid coordinates to the **aluminum bromide**.
- **Acyl Bromide Formation:** The hydroxyl group of the carboxylic acid is substituted by a bromide ion, leading to the formation of an acyl bromide and an aluminum hydroxybromide species.
- **Further Reaction:** The aluminum hydroxybromide can react further with the carboxylic acid.



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## Quantitative Data

As previously noted, specific experimental kinetic and thermodynamic data for the solvolysis of **aluminum bromide** is limited. The following table summarizes available and calculated data.

Table 2: Thermodynamic and Physical Properties

Property	Value	Notes
$\Delta H_f^\circ$ (AlBr <sub>3</sub> , s)	-527.2 kJ/mol	Standard enthalpy of formation.
$\Delta H^\circ$ hydrolysis (AlBr <sub>3</sub> , s)	-259.2 kJ/mol	Calculated for formation of Al(OH) <sub>3</sub> (s) and HBr(aq).
$\Delta G_f^\circ$ (AlCl <sub>3</sub> , s)	-628.9 kJ/mol	Standard Gibbs free energy of formation for the analogous AlCl <sub>3</sub> .
Activation Energy (E <sub>a</sub> ) of AlCl <sub>3</sub> gas-phase hydrolysis	35.8 kJ/mol	May provide a rough order of magnitude for the low activation barrier. <a href="#">[2]</a>

## Experimental Protocols

Extreme caution must be exercised when conducting experiments involving anhydrous **aluminum bromide** and protic solvents due to the highly exothermic nature of the reaction and the evolution of corrosive HBr gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, face shield, acid-resistant gloves, and a lab coat) must be worn.

## Protocol for Calorimetric Determination of Enthalpy of Hydrolysis

This protocol is adapted from general calorimetry experiments for highly exothermic reactions.

Objective: To determine the enthalpy of hydrolysis of anhydrous **aluminum bromide**.

Apparatus:

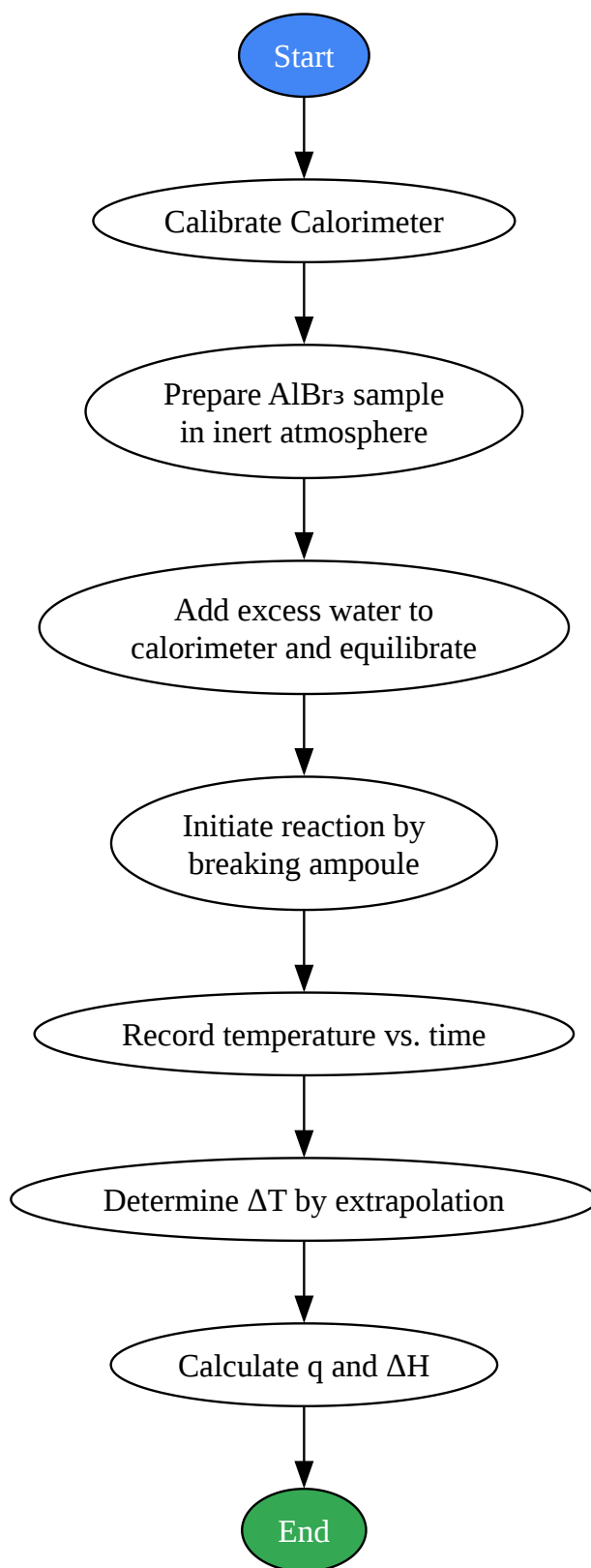
- Isothermal reaction calorimeter or a well-insulated Dewar flask with a lid.
- Temperature probe (thermocouple or thermistor) with a data logger.
- Stirrer (magnetic or overhead).



- Syringe or dropping funnel for controlled addition of water.
- Schlenk line or glove box for handling anhydrous  $\text{AlBr}_3$ .
- Gas scrubber containing a sodium hydroxide solution to neutralize the evolved  $\text{HBr}$  gas.

Procedure:

- **Calorimeter Calibration:** Determine the heat capacity of the calorimeter by a standard method, such as electrical calibration or the heat of neutralization of a strong acid and base.
- **Sample Preparation:** In an inert atmosphere (glove box or under argon/nitrogen), accurately weigh a small amount (e.g., 0.5-1.0 g) of anhydrous **aluminum bromide** into a sealed, thin-walled glass ampoule.
- **Calorimeter Setup:** Add a known, large excess of deionized water (e.g., 200-400 mL) to the calorimeter. Allow the system to reach thermal equilibrium while stirring.
- **Reaction Initiation:** Once a stable temperature baseline is established, initiate the reaction by breaking the glass ampoule containing the  $\text{AlBr}_3$  beneath the surface of the water.
- **Data Acquisition:** Record the temperature of the water as a function of time until a maximum temperature is reached and the system begins to cool.
- **Data Analysis:** Plot temperature versus time. Extrapolate the cooling curve back to the time of mixing to determine the maximum corrected temperature change ( $\Delta T$ ).
- **Calculation:** Calculate the heat evolved ( $q$ ) using the formula  $q = (C_{\text{calorimeter}} + m_{\text{water}} \times c_{\text{water}}) \times \Delta T$ , where  $C$  is the heat capacity and  $c$  is the specific heat capacity. The enthalpy of hydrolysis ( $\Delta H$ ) is then calculated on a molar basis.



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# Protocol for Kinetic Study of Alcoholysis using Stopped-Flow Spectroscopy

This protocol is a general framework for studying the fast kinetics of the reaction between  $\text{AlBr}_3$  and an alcohol.

Objective: To determine the rate law and rate constant for the reaction of  $\text{AlBr}_3$  with an alcohol.

Apparatus:

- Stopped-flow spectrophotometer (UV-Vis or FT-IR).
- Inert atmosphere glove box or Schlenk line.
- Anhydrous solvents.

Procedure:

- **Solution Preparation:** In an inert atmosphere, prepare a stock solution of anhydrous **aluminum bromide** in a dry, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane). Prepare a separate solution of the alcohol (e.g., ethanol) in the same solvent.
- **Instrument Setup:** Set up the stopped-flow instrument, ensuring the drive syringes and mixing chamber are dry. Flush the system with the anhydrous solvent.
- **Wavelength Selection:** Determine a suitable wavelength for monitoring the reaction. This could be the appearance of a product or the disappearance of a reactant-adduct complex. If using FT-IR, a characteristic vibrational band would be monitored.
- **Kinetic Runs:** Load the  $\text{AlBr}_3$  and alcohol solutions into the separate drive syringes. Perform a series of experiments where the concentration of one reactant is varied while the other is held in pseudo-excess.
- **Data Acquisition:** Initiate the reaction by rapidly mixing the two solutions. The instrument will record the change in absorbance/transmittance over time (typically on a millisecond timescale).

- **Data Analysis:** Analyze the kinetic traces to determine the order of the reaction with respect to each reactant and calculate the rate constant ( $k$ ). The temperature dependence of  $k$  can be studied to determine the activation energy ( $E_a$ ).

## Conclusion

The reactivity of **aluminum bromide** with water and protic solvents is characterized by its strong Lewis acidity, leading to highly exothermic reactions that produce hydrogen bromide and aluminum-oxygen bonded species. While specific quantitative kinetic and thermodynamic data for these reactions are not extensively documented, a combination of calculated values, analogies to aluminum chloride, and established chemical principles provides a robust framework for understanding and predicting the behavior of  $\text{AlBr}_3$  in protic environments. The experimental protocols outlined in this guide, when executed with appropriate safety measures, offer a pathway for researchers to further quantify and explore these fundamental chemical interactions. A thorough grasp of these principles is essential for the safe and effective application of **aluminum bromide** in research and development.

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- To cite this document: BenchChem. [The Reactivity of Aluminum Bromide with Water and Protic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048194#reactivity-of-aluminum-bromide-with-water-and-protic-solvents]

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